molecular formula C15H26N2 B4614142 N-ethyl-N',N'-dimethyl-N-(3-phenylpropyl)-1,2-ethanediamine

N-ethyl-N',N'-dimethyl-N-(3-phenylpropyl)-1,2-ethanediamine

Cat. No.: B4614142
M. Wt: 234.38 g/mol
InChI Key: ZYPVKPDOCXGLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N',N'-dimethyl-N-(3-phenylpropyl)-1,2-ethanediamine is a useful research compound. Its molecular formula is C15H26N2 and its molecular weight is 234.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.209598838 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-Aqueous Titration of Phenolic Compounds

This study reviews methods for the titration of weak acids, discussing the suitability of solvents and titrants for phenolic substances. Although ethylenediamine was considered for solvent purposes, it was deemed unsuitable due to toxicity and unpleasant use, leading to the preference for dimethylformamide. The research underscores the intricacies of choosing appropriate chemical agents for titration processes in scientific research, highlighting the ongoing need for safer and more effective substances in laboratory settings (Allen & Geddes, 1957).

Ethylene and Fruit Preservation

The role of 1-methylcyclopropene (1-MCP) on fruits and vegetables showcases the significance of ethylene in ripening and senescence processes. This review elaborates on the commercial application of 1-MCP to improve the quality of agricultural products, illustrating how advancements in chemical applications can enhance food preservation techniques (Watkins, 2006).

Novel Brominated Flame Retardants

Research on the occurrence of novel brominated flame retardants in various environments highlights the environmental fate and toxicity of these substances. This critical review points to the need for further study on their occurrence and impacts, suggesting a gap in understanding the broader implications of chemical compounds on health and safety (Zuiderveen, Slootweg, & de Boer, 2020).

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-4-17(14-13-16(2)3)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPVKPDOCXGLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.